![molecular formula C36H23BF14P B156997 Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentaf CAS No. 918824-12-1](/img/structure/B156997.png)
Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentaf
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentaf) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as H-Pyrazole, and it has been studied extensively for its potential applications in various fields, including medicine and materials science.
Wirkmechanismus
The exact mechanism of action of H-Pyrazole is not fully understood, but it is believed to work by inhibiting certain enzymes involved in cell growth and inflammation. It may also interact with specific cellular receptors to produce its effects.
Biochemische Und Physiologische Effekte
Studies have shown that H-Pyrazole can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. It has also been shown to reduce inflammation by inhibiting the production of certain inflammatory cytokines. Additionally, it may have neuroprotective effects and could potentially be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using H-Pyrazole in lab experiments is its high potency, which allows for the use of smaller amounts of the compound. Additionally, it has shown good selectivity for its target enzymes, reducing the likelihood of off-target effects. However, its high potency can also make it difficult to work with, as it requires careful handling and storage to prevent accidental exposure.
Zukünftige Richtungen
There are several potential future directions for the study of H-Pyrazole. One area of focus could be the development of new anti-cancer therapies based on its mechanism of action. Additionally, further research could be conducted to explore its potential applications in the treatment of inflammatory and neurodegenerative diseases. Finally, the synthesis of new derivatives of H-Pyrazole could be explored to improve its potency and selectivity for specific targets.
Synthesemethoden
The synthesis of H-Pyrazole involves the reaction of 4,5-dichloro-2,3,5,6-tetrafluorophenol with bis(2,4,6-trimethylphenyl)phosphine in the presence of a base. The resulting intermediate is then reacted with pentamethylcyclopentadiene to produce the final product.
Wissenschaftliche Forschungsanwendungen
H-Pyrazole has been studied extensively for its potential applications in medicinal chemistry. It has shown promising results as a potential anti-cancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, it has been shown to possess anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
918824-12-1 |
|---|---|
Produktname |
Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentaf |
Molekularformel |
C36H23BF14P |
Molekulargewicht |
763.3 g/mol |
InChI |
InChI=1S/C36H22BF14P/c1-11-7-13(3)34(14(4)8-11)52(35-15(5)9-12(2)10-16(35)6)36-32(50)24(42)19(25(43)33(36)51)37(17-20(38)26(44)30(48)27(45)21(17)39)18-22(40)28(46)31(49)29(47)23(18)41/h7-10H,1-6H3/q-1/p+1 |
InChI-Schlüssel |
KDUKOLNXDQLNER-UHFFFAOYSA-O |
SMILES |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)[PH+](C4=C(C=C(C=C4C)C)C)C5=C(C=C(C=C5C)C)C)F)F |
Kanonische SMILES |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)[PH+](C4=C(C=C(C=C4C)C)C)C5=C(C=C(C=C5C)C)C)F)F |
Piktogramme |
Irritant |
Synonyme |
Hydrogen[4-[dimesitylphosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentafluorophenyl)borate; Frustrated Phosphonium Borate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



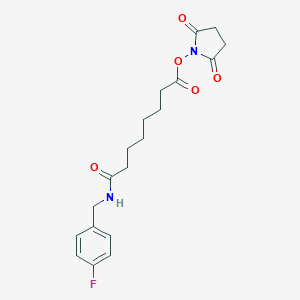
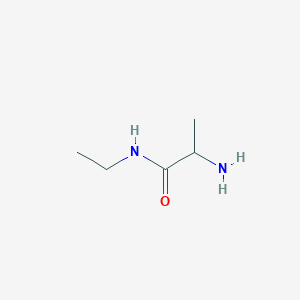
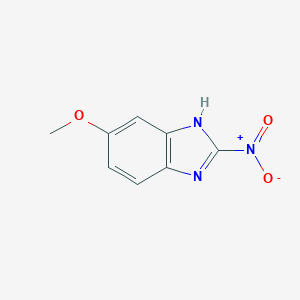
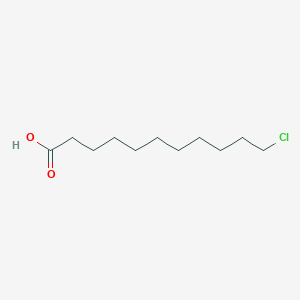
![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;N,N'-dibenzylethane-1,2-diamine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sulfuric acid](/img/structure/B156921.png)

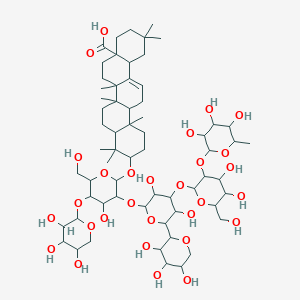
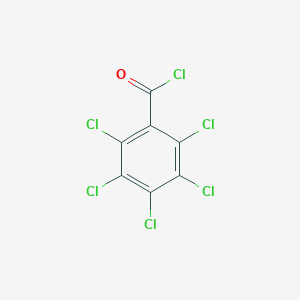
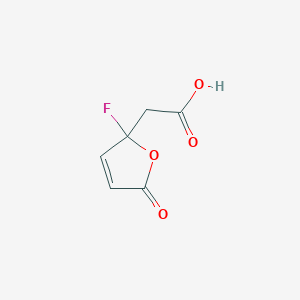
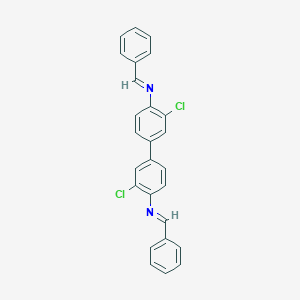
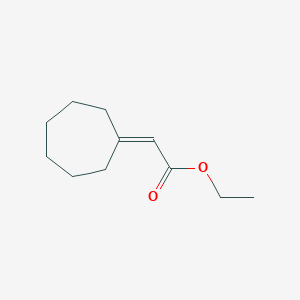
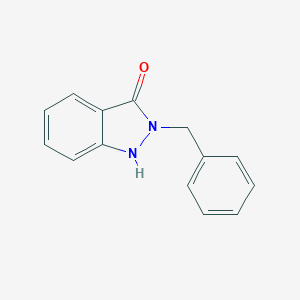
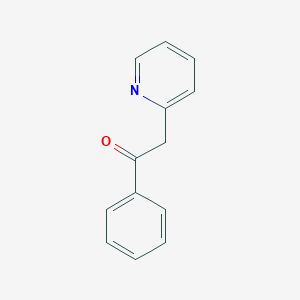
![4-Acetyl-1-azabicyclo[2.2.1]heptane](/img/structure/B156942.png)